molecular formula C13H14O2 B13508991 rac-(1'R,2R,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylic acid

rac-(1'R,2R,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylic acid

Cat. No.: B13508991
M. Wt: 202.25 g/mol
InChI Key: XFIGCNCLVXGNDI-AYLPWXGPSA-N
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Description

rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid is a complex organic compound characterized by its unique bicyclopropane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid typically involves the reaction of carbenes with alkenes or cycloalkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple to generate the carbene intermediate . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclopropane structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1’R,2R,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid stands out due to its bicyclopropane structure, which imparts unique chemical and physical properties

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

(1R)-2-[(1R,2S)-2-phenylcyclopropyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H14O2/c14-13(15)12-7-11(12)10-6-9(10)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2,(H,14,15)/t9-,10+,11?,12-/m1/s1

InChI Key

XFIGCNCLVXGNDI-AYLPWXGPSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C2=CC=CC=C2)C3C[C@H]3C(=O)O

Canonical SMILES

C1C(C1C2=CC=CC=C2)C3CC3C(=O)O

Origin of Product

United States

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